molecular formula C6H7N5S B14596765 3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine CAS No. 61139-88-6

3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine

Cat. No.: B14596765
CAS No.: 61139-88-6
M. Wt: 181.22 g/mol
InChI Key: PSXRDBBQJJOQGB-UHFFFAOYSA-N
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Description

3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazole ring fused to a triazine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-mercapto-4-arylideneamino-1,2,4-triazoles with α-halo compounds containing an activated methylene group can lead to the formation of triazolotriazine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, high-pressure reactors, and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazole or triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential candidate for drug development.

    Agriculture: Derivatives of triazolotriazine have been explored as potential agrochemicals, including herbicides and fungicides.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial enzymes, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine include other triazolotriazine derivatives, such as:

  • 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazine
  • 3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazine
  • 3,7-Diamino-7H-[1,2,4]triazolo[1,5-a][1,3,5]triazine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its versatility in scientific research and industrial applications .

Properties

CAS No.

61139-88-6

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

3-methyl-7-methylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C6H7N5S/c1-4-9-10-6-8-5(12-2)3-7-11(4)6/h3H,1-2H3

InChI Key

PSXRDBBQJJOQGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=CC(=N2)SC

Origin of Product

United States

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